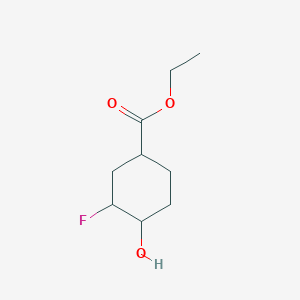
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. Its chemical structure comprises an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:
Synthesis of 2,4,6-trifluorobenzoic acid: This is achieved by reacting 2,4,6-trifluorobenzoyl chloride with acetic anhydride.
Formation of 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid: The trifluorobenzoic acid is then reacted with glycine in the presence of sodium carbonate to form 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid.
Conversion to hydrochloride salt: Finally, the 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Condensation: Reagents such as aldehydes or ketones, often in the presence of a catalyst like pyridine or triethylamine.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include substituted amides and esters.
Condensation: Products include imines and enamines.
Hydrolysis: Products include carboxylic acids and amines.
科学的研究の応用
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the synthesis of bioactive molecules and as an intermediate in the production of pharmaceuticals.
Medicine: The compound is a key intermediate in the synthesis of drugs, including those used for treating parasitic infections.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit or activate specific biochemical pathways, leading to its desired effects in pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but lacks the ethoxy group.
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Similar but with different substituents on the acetamide moiety.
Uniqueness
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is unique due to its trifluoroethoxy substituent, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of bioactive molecules and pharmaceuticals .
特性
分子式 |
C4H8ClF3N2O2 |
|---|---|
分子量 |
208.57 g/mol |
IUPAC名 |
2-amino-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C4H7F3N2O2.ClH/c5-4(6,7)2-11-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H |
InChIキー |
YNDNXKLIYFRIOF-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NOCC(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)



![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)

